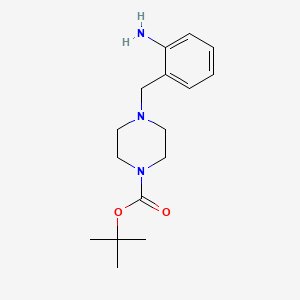

2-(1-Boc-piperazin-4-YL-methyl)-aniline

Description

BenchChem offers high-quality 2-(1-Boc-piperazin-4-YL-methyl)-aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Boc-piperazin-4-YL-methyl)-aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDFBMWSOVNGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703886 | |

| Record name | tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-02-4 | |

| Record name | tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1-Boc-piperazin-4-yl-methyl)-aniline: Properties, Synthesis, and Applications

Section 1: Introduction & Overview

2-(1-Boc-piperazin-4-yl-methyl)-aniline, systematically named tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug discovery sectors. This compound integrates three key structural motifs: an ortho-substituted aniline ring, a flexible methylene linker, and a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group.

The aniline moiety serves as a versatile precursor for a vast array of synthetic transformations, while the piperazine ring is a privileged scaffold found in numerous approved pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and to present pharmacophoric elements in a defined spatial orientation.[1][2][3] The ortho-substitution pattern, in particular, provides a unique steric and electronic environment compared to its meta and para isomers, enabling the exploration of novel chemical space in ligand design. The acid-labile Boc protecting group ensures that the piperazine nitrogen can be selectively revealed for further functionalization at a desired stage of a synthetic sequence.

This guide provides a comprehensive technical overview of the compound's properties, synthesis, reactivity, and potential applications, designed for researchers and professionals in the field of chemical synthesis and drug development.

Core Structural Information

Caption: Chemical structure of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Section 2: Physicochemical and Spectroscopic Properties

While specific experimental data for 2-(1-Boc-piperazin-4-yl-methyl)-aniline is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related isomers.

Table 1: Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate | - |

| Molecular Formula | C₁₆H₂₅N₃O₂ | |

| Molecular Weight | 291.39 g/mol | |

| Appearance | Expected to be an off-white to yellowish solid | Based on para-isomer[4] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, DMSO, DMF). Sparingly soluble in nonpolar solvents and water. | Inferred from structure and common solvents used in related syntheses. |

| CAS Number | 1354974-68-9 | PubChem CID 53482113 |

Spectroscopic Profile

The spectroscopic signature of this molecule is defined by its distinct functional groups. The following table outlines the expected signals in key analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Signal | Predicted Chemical Shift / Value | Assignment & Rationale |

| ¹H NMR | Singlet | ~1.45 ppm | 9H, -C(CH ₃)₃ of the Boc group. |

| Multiplet | ~2.40-2.50 ppm | 4H, -CH ₂-N-CH ₂- (unprotected side of piperazine). | |

| Multiplet | ~3.40-3.50 ppm | 4H, -CH ₂-N(Boc)-CH ₂- (protected side of piperazine). | |

| Singlet | ~3.55 ppm | 2H, Ar-CH ₂-N (benzylic protons). | |

| Broad Singlet | ~4.0-5.0 ppm | 2H, Ar-NH ₂ (aniline protons, shift is solvent-dependent). | |

| Multiplet | ~6.65-7.20 ppm | 4H, Aromatic protons (ABCD spin system). | |

| ¹³C NMR | Aliphatic | ~28.4 ppm | C (CH₃)₃ |

| Aliphatic | ~53.0 ppm | Piperazine carbons adjacent to tertiary amine. | |

| Aliphatic | ~45-50 ppm | Piperazine carbons adjacent to N-Boc (broadened signal possible). | |

| Aliphatic | ~62.0 ppm | Ar-C H₂-N (benzylic carbon). | |

| Aliphatic | ~79.5 ppm | -C (CH₃)₃ | |

| Aromatic | ~116-130 ppm | Aromatic carbons. | |

| Aromatic | ~145-150 ppm | Aromatic carbon attached to -NH₂. | |

| Carbonyl | ~154.7 ppm | C =O of Boc group. | |

| FT-IR (cm⁻¹) | N-H Stretch | 3300-3500 (two bands) | Primary amine (-NH₂) of aniline. |

| C-H Stretch | 2800-3000 (aliphatic) | Aliphatic C-H bonds in piperazine and Boc group. | |

| C=O Stretch | ~1690 | Carbonyl of the Boc-carbamate. | |

| N-H Bend | ~1620 | Primary amine scissoring. | |

| MS (ESI+) | [M+H]⁺ | 292.20 | Calculated for C₁₆H₂₆N₃O₂⁺ |

| [M+Na]⁺ | 314.18 | Calculated for C₁₆H₂₅N₃O₂Na⁺ | |

| Fragment | 236.15 | Loss of isobutylene (-C₄H₈) from [M+H]⁺. | |

| Fragment | 192.14 | Loss of the Boc group (-C₅H₉O₂) from [M+H]⁺. |

Section 3: Synthesis and Purification

The synthesis of 2-(1-Boc-piperazin-4-yl-methyl)-aniline is most efficiently achieved through reductive amination. This strategy offers high yields and operational simplicity, avoiding the handling of potentially unstable benzyl halides.

Proposed Synthetic Workflow: Reductive Amination

This protocol involves the condensation of 2-aminobenzaldehyde with 1-Boc-piperazine to form a transient iminium ion, which is then reduced in situ to the desired amine product.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq).

-

Solvation: Dissolve the starting materials in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.

-

Causality: Anhydrous conditions are crucial to prevent competitive hydrolysis of the reducing agent and the intermediate iminium ion. DCM is an excellent choice for its ability to dissolve the reactants and its inertness under these conditions.

-

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Causality: STAB is the reducing agent of choice for reductive aminations.[2] It is mild enough not to reduce the starting aldehyde but highly effective at reducing the intermediate iminium ion. Its mild acidity can also catalyze iminium formation, and it does not generate gaseous byproducts, making the reaction safe and easy to manage.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 4-12 hours).

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

-

Causality: The basic wash neutralizes any remaining acidic species and quenches the excess reducing agent.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 60%) is typically effective.

-

Causality: Chromatography separates the desired product from unreacted 1-Boc-piperazine and other minor impurities, yielding the pure compound.

-

Section 4: Chemical Reactivity and Derivatization

The molecule possesses three distinct sites for chemical modification, allowing for a wide range of derivatization strategies.

Caption: Key reactive sites for chemical derivatization.

Reactions at the Aniline Amine

The primary aromatic amine is a potent nucleophile and a strongly activating ortho, para-director for electrophilic aromatic substitution.[5] However, direct electrophilic substitution (e.g., nitration) can be complicated by the amine's basicity, which leads to the formation of anilinium ions under acidic conditions, resulting in meta-directing deactivation.[6] Therefore, functionalization often begins with reactions at the nitrogen itself.

-

N-Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides. This transformation is often used to protect the amine or to install functionalities that can act as directing groups for subsequent C-H functionalization reactions.[7]

-

Buchwald-Hartwig and Ullmann Couplings: The aniline can serve as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines. The steric bulk of the ortho-piperazinylmethyl group may necessitate the use of specialized ligands and more forcing reaction conditions compared to its para-isomer.

Deprotection of the Boc Group

The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.

-

Protocol for Deprotection:

-

Dissolve the Boc-protected compound in a suitable solvent like DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (3-5 equivalents) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, remove the acid and solvent under reduced pressure. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free secondary amine.

-

Mechanism: The acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and leading to the elimination of gaseous isobutylene and carbon dioxide, a clean and irreversible process.

-

Reactivity of the Piperazine Core

Once deprotected, the secondary amine of the piperazine ring becomes available for a host of transformations, including reductive amination, acylation, and N-arylation, mirroring the reactions used to build complex drug molecules.[2] The tertiary amine within the ring remains a basic site and can influence the molecule's overall pKa and solubility profile.

Section 5: Applications in Research and Drug Discovery

The title compound is a valuable building block for constructing complex molecules, particularly in the development of novel therapeutics. The piperazine scaffold is a well-established component in drugs targeting the central nervous system (CNS), as well as in oncology and infectious disease treatments.[1][3]

-

Scaffold for Kinase Inhibitors: The aniline-piperazine motif is common in many kinase inhibitors, where the aniline nitrogen forms a key hydrogen bond with the hinge region of the kinase, and the piperazine moiety extends into the solvent-exposed region, providing a vector for modifications to improve potency and selectivity.

-

Fragment-Based Drug Design: As a fragment, this molecule combines an aromatic "warhead" with a versatile linker and a modifiable solubilizing group, making it an attractive starting point for fragment-based screening and lead optimization campaigns.

-

Unique Spatial Arrangement: The ortho-substitution pattern rigidly holds the piperazine group in proximity to the aniline functionality. This fixed geometry, compared to the more flexible para-isomer, can be exploited to target binding pockets that require a specific conformational arrangement, potentially leading to higher affinity and selectivity for a given biological target.

Section 6: Safety and Handling

-

General Hazards: Anilines are known to be toxic and are suspected carcinogens.[8] Skin contact, inhalation, and ingestion should be avoided. Piperazine derivatives can cause skin and respiratory irritation.

-

Required PPE: Always handle this compound in a certified chemical fume hood. Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use only non-sparking tools. Keep away from strong oxidizing agents and strong acids (except for intended deprotection reactions).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere if possible.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 7: References

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

-

Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 20, 2026, from

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2020). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved January 20, 2026, from [Link]

-

ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved January 20, 2026, from [Link]

-

Author Manuscript. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved January 20, 2026, from [Link]

-

University of Bath. (2018). Aniline Review. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 20, 2026, from [Link]

-

Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved January 20, 2026, from [Link]

-

YouTube. (2022). Nitration of Aniline. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | 170911-92-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 8. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate

Abstract: This document provides a comprehensive technical overview of tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its precise chemical identity, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Nomenclature and Structural Elucidation

The compound commonly referred to as 2-(1-Boc-piperazin-4-YL-methyl)-aniline is more formally and accurately identified by its IUPAC name.

IUPAC Name: tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate.[1]

Synonyms: 2-(1-Boc-piperazin-4-YL-methyl)-aniline, 2-(4-Boc-piperazin-1-yl-methyl)aniline.[2]

CAS Number: 885278-02-4.[2]

Molecular Formula: C₁₆H₂₅N₃O₂.[1]

Molecular Weight: 291.39 g/mol .[3]

Structural Analysis

The molecule's structure is tripartite, consisting of:

-

An aniline moiety (aminophenyl group), which provides a primary amine that is a key reactive site for further derivatization.

-

A piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions. This ring is a common scaffold in pharmacologically active compounds due to its ability to form multiple hydrogen bonds and influence physicochemical properties like solubility and basicity.[4]

-

A tert-butoxycarbonyl (Boc) protecting group attached to one of the piperazine nitrogens. The Boc group is an acid-labile protecting group, meaning it is stable under many reaction conditions but can be easily removed with acid to reveal a secondary amine, allowing for sequential and controlled synthetic modifications.

This combination of an aniline, a piperazine scaffold, and a Boc-protecting group makes the compound a highly versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Caption: Chemical structure of the title compound.

Synthesis and Purification

The synthesis of tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate is typically achieved through reductive amination. This method is widely favored in pharmaceutical chemistry for its efficiency and reliability in forming C-N bonds.

Synthetic Workflow: Reductive Amination

The core of the synthesis involves the reaction between 2-aminobenzaldehyde and tert-butyl piperazine-1-carboxylate. The reaction proceeds in two main stages within a single pot:

-

Imine Formation: The primary amine of the piperazine nucleophilically attacks the carbonyl carbon of the aldehyde, forming an intermediate imine (or iminium ion under acidic catalysis).

-

Reduction: A selective reducing agent, added to the same reaction mixture, reduces the imine to the final secondary amine product.

Caption: A typical synthetic workflow diagram.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific lab environment and scale.

Materials:

-

2-Aminobenzaldehyde

-

tert-Butyl piperazine-1-carboxylate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Ethyl acetate/Hexanes gradient)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in anhydrous DCM.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: A slight excess of the piperazine derivative is used to ensure the complete consumption of the limiting aldehyde. Anhydrous conditions are crucial to prevent side reactions and hydrolysis of the imine intermediate.

-

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture.

-

Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than the intermediate imine, minimizing the formation of the corresponding alcohol byproduct. Its handling is also more convenient than other hydrides like sodium cyanoborohydride.

-

-

Reaction Monitoring (Self-Validation): Continue stirring at room temperature overnight. Monitor the reaction's completion by TLC, checking for the disappearance of the starting materials and the formation of a new, single product spot.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the pure product.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅N₃O₂ | PubChem[1] |

| Molecular Weight | 291.39 g/mol | Santa Cruz Biotechnology[3] |

| Appearance | Solid / Semi-Solid | Sigma-Aldrich[5] |

| Purity | Typically >98% | TCI Chemicals[6] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | Sigma-Aldrich[5] |

Analytical Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons of the aniline ring, the methylene bridge, the piperazine ring protons, and the tert-butyl group of the Boc protector.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS will confirm the molecular weight of the compound. The expected [M+H]⁺ ion should be observed at m/z 292.2.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single major peak indicates a high degree of purity.

Applications in Drug Discovery and Research

tert-Butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a crucial intermediate or building block. Its utility stems from the two distinct reactive sites that can be addressed in a controlled, sequential manner.

-

Derivatization of the Aniline Amine: The primary amine on the aniline ring is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, sulfonylation, or participate in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures.

-

Deprotection and Derivatization of the Piperazine Amine: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal a secondary amine on the piperazine ring. This newly freed amine can then be functionalized similarly to the aniline amine.

This dual functionality allows for the synthesis of large libraries of compounds for screening purposes. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[4] This compound serves as a valuable precursor for creating novel drug candidates targeting neurological disorders and cancer.[7][8]

Caption: Logical flow for creating compound libraries.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification: This chemical is generally considered harmful if swallowed, in contact with skin, or if inhaled.[9] It may cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5][10]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]

References

-

PubChem Compound Summary for CID 53255822, tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 25232705, tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][11]thiazol-3-yl]methyl}piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Watson International Ltd. [Link]

-

PubChem Compound Summary for CID 53482113, 2-(1-Boc-piperazin-4-YL-methyl)-aniline. National Center for Biotechnology Information. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

2-(4-Boc-piperazin-1-yl-methyl)aniline. Chemsigma. [Link]

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. ResearchGate. [Link]

Sources

- 1. 2-(1-Boc-piperazin-4-YL-methyl)-aniline | C16H25N3O2 | CID 53482113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Boc-piperazin-1-yl-methyl)aniline [885278-02-4] | Chemsigma [chemsigma.com]

- 3. scbt.com [scbt.com]

- 4. connectjournals.com [connectjournals.com]

- 5. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 170911-92-9 [sigmaaldrich.cn]

- 6. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | 170911-92-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. watson-int.com [watson-int.com]

- 11. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate | C17H27N3O2 | CID 53255822 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(1-Boc-piperazin-4-YL-methyl)-aniline CAS number.

An In-Depth Technical Guide to 2-(1-Boc-piperazin-4-yl-methyl)-aniline

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. Its designated CAS Number is 885278-02-4 [1]. We will explore its physicochemical properties, elucidate a robust synthetic pathway with mechanistic insights, detail its critical applications in drug discovery, and provide validated experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Compound Overview

Tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, hereafter referred to as the "title compound," is a bifunctional organic molecule of significant interest in the pharmaceutical industry. It strategically combines three key structural motifs:

-

An ortho-substituted aniline ring , which provides a nucleophilic primary amine for a wide array of subsequent chemical transformations.

-

A piperazine core , a privileged scaffold in medicinal chemistry known to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a rigid spacer for orienting pharmacophoric elements[2][3].

-

A tert-butyloxycarbonyl (Boc) protecting group , which deactivates one of the piperazine nitrogens, preventing side reactions and enabling regioselective functionalization of the aniline moiety[4].

This unique combination makes it an invaluable starting material for creating libraries of complex molecules, particularly in the development of therapeutics targeting neurological disorders and oncology[4][5].

Physicochemical & Spectroscopic Data

The consistent characterization of the title compound is paramount for its successful application in multi-step syntheses. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 885278-02-4 | [1] |

| Molecular Formula | C₁₆H₂₅N₃O₂ | [1][6] |

| Molecular Weight | 291.39 g/mol | [6][7] |

| IUPAC Name | tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate | [8] |

| Appearance | Off-white to yellowish solid | [4] |

| Purity | Typically ≥95% (by NMR/HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C, away from light and moisture | [4][9] |

Spectroscopic Validation: While lot-specific data should always be consulted, typical analytical data includes:

-

¹H NMR spectroscopy will show characteristic peaks for the aromatic protons (typically in the 6.5-7.2 ppm range), the benzylic methylene bridge, the piperazine ring protons, and the highly shielded tert-butyl group (around 1.4 ppm).

-

Mass Spectrometry (ESI+) should reveal a prominent ion at m/z 292.2 [M+H]⁺.

Synthesis Pathway and Mechanistic Rationale

A highly efficient and scalable synthesis for the title compound is achieved via reductive amination. This method is preferred in industrial settings due to its high yield, operational simplicity, and the use of readily available starting materials.

Synthesis Workflow Diagram```dot

Sources

- 1. 2-(4-Boc-piperazin-1-yl-methyl)aniline [885278-02-4] | Chemsigma [chemsigma.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(1-Boc-piperazin-4-YL-methyl)-aniline | C16H25N3O2 | CID 53482113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynce.com [biosynce.com]

An In-depth Technical Guide to the Molecular Weight of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

This technical guide provides a comprehensive analysis of the molecular weight of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a compound of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this molecule's fundamental properties and the methodologies for its characterization.

Introduction

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a versatile intermediate chemical featuring a Boc (tert-butyloxycarbonyl) protecting group. This protecting group is crucial in organic synthesis, particularly in the construction of complex molecules, by preventing the piperazine nitrogen from undergoing unwanted reactions. An accurate determination of the molecular weight is a critical first step in the structural elucidation and purity assessment of this compound, ensuring the reliability of subsequent experimental work.

Molecular Structure and Formula

The foundational step in determining the molecular weight of a compound is to establish its precise molecular formula. For 2-(1-Boc-piperazin-4-YL-methyl)-aniline, the molecular formula is C16H25N3O2.[1][2] This formula dictates that each molecule is composed of 16 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.

Caption: Workflow for the determination of molecular weight by ESI-TOF mass spectrometry.

Conclusion

The molecular weight of 2-(1-Boc-piperazin-4-YL-methyl)-aniline has been established through both theoretical calculation based on its molecular formula (C16H25N3O2) and a detailed protocol for experimental verification using high-resolution mass spectrometry. The calculated molecular weight of approximately 291.40 g/mol serves as a critical parameter for the identification, characterization, and quality control of this important synthetic intermediate in drug discovery and development.

References

- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- ThoughtCo. How to Find the Molecular Mass of a Compound.

- PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- PubChem. 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

- National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.

- BenchChem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.

- ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.

- Pearson. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104.

- Chemistry LibreTexts. 2.

- Quora. How to determine the formula weight of a compound if its molecular weight is known.

- Chemistry LibreTexts. 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.

- Chemsigma. 2-(4-Boc-piperazin-1-yl-methyl)aniline [885278-02-4].

- Chem-Impex. 4-(1-Boc-piperazin-4-yl-methyl)aniline.

Sources

Structure and conformation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

An In-Depth Technical Guide to the Structure and Conformation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Abstract

This technical guide provides a comprehensive examination of the synthesis, structural features, and conformational dynamics of 2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS: 885278-02-4), a key intermediate in contemporary drug discovery.[1][2] The piperazine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents, including those targeting cancer and neurological disorders.[3][4][5] This document elucidates the molecule's three-dimensional architecture, focusing on the conformational preferences of the piperazine ring and the influence of the tert-butyloxycarbonyl (Boc) protecting group. We will explore advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to provide a holistic understanding of its behavior in both solid and solution states. The causality behind experimental choices and the interpretation of complex data are emphasized to equip researchers and drug development professionals with actionable insights.

Introduction and Significance

2-(1-Boc-piperazin-4-YL-methyl)-aniline, with the molecular formula C₁₆H₂₅N₃O₂, is a versatile synthetic building block.[6] Its structure combines three key moieties: an aniline ring, a methylene bridge, and a Boc-protected piperazine ring. This combination makes it a valuable precursor for creating extensive libraries of compounds for high-throughput screening. The piperazine heterocycle is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, which in turn influences pharmacokinetic profiles.[7] Furthermore, the piperazine ring can act as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets.[4][7]

Understanding the conformational landscape of this molecule is paramount. The flexibility of the piperazine ring, the rotational barrier of the amide bond in the Boc group, and the overall spatial arrangement of the aromatic and heterocyclic systems directly impact its reactivity and, more importantly, the stereoelectronic properties of its derivatives.[8][9] This guide will dissect these features, providing both theoretical grounding and practical methodologies for their analysis.

Synthesis and Spectroscopic Confirmation

The synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is typically achieved through a reductive amination process. This standard, yet effective, methodology offers high yields and purity.

Experimental Protocol: Synthesis via Reductive Amination

-

Reactant Preparation: Dissolve 2-aminobenzaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture to facilitate the formation of the intermediate imine. Stir at room temperature for 1-2 hours.

-

Reduction: Introduce a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This specific hydride donor is chosen for its mildness and selectivity for imines over other carbonyl groups.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure compound.

A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule. Key expected signals include multiplets in the aromatic region (approx. 6.6-7.2 ppm) for the aniline ring protons, a singlet for the benzylic methylene protons (-CH₂-) around 3.5 ppm, and distinct signals for the piperazine and Boc group protons. The tert-butyl group of the Boc protector will appear as a sharp singlet at approximately 1.4 ppm, integrating to nine protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct resonances for the aromatic carbons, the methylene linker, the non-equivalent carbons of the piperazine ring, the carbonyl carbon of the Boc group (around 155 ppm), and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion at m/z 292.2.

In-Depth Structural and Conformational Analysis

The three-dimensional structure of this molecule is not static but exists as an equilibrium of different conformers. The most significant conformational questions relate to the puckering of the piperazine ring and the rotation around the N-Boc bond.

Piperazine Ring Conformation

Saturated six-membered heterocycles like piperazine predominantly adopt a chair conformation to minimize angular and torsional strain.[9] Alternative conformations, such as the boat and twist-boat, are significantly higher in energy.[9] For piperazine itself, the energy barrier to convert from a chair to a boat conformation is approximately 6.1 kcal/mol.[9]

In 2-(1-Boc-piperazin-4-YL-methyl)-aniline, the piperazine ring is expected to exist almost exclusively in a chair conformation. The bulky Boc group and the 2-aminobenzyl substituent will occupy equatorial positions to minimize 1,3-diaxial steric interactions, which is the most thermodynamically stable arrangement.

Caption: Equilibrium between the two chair conformers of the substituted piperazine ring.

N-Boc Amide Bond Dynamics

The Boc protecting group introduces another layer of conformational complexity. The amide C-N bond has significant double-bond character due to resonance, which restricts free rotation.[10] This restriction results in the potential for two distinct rotamers (or conformers), which may interconvert slowly on the NMR timescale at room temperature. This phenomenon often leads to broadening or duplication of signals for protons near the Boc group, particularly the adjacent piperazine methylene protons.[10]

Methodologies for Conformational Study

A multi-pronged approach combining spectroscopy and computational modeling is required to fully characterize the conformational behavior.

Dynamic NMR (DNMR) Spectroscopy

Temperature-dependent NMR experiments are a powerful tool for studying dynamic processes like ring inversion and bond rotation.[10]

-

Sample Preparation: Prepare a solution of the compound in a suitable high-boiling solvent, such as deuterated toluene (toluene-d₈) or dimethyl sulfoxide (DMSO-d₆).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note any broad signals, particularly for the piperazine protons.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature. As the temperature decreases, the rate of conformational exchange slows. If multiple conformers are present, broad peaks may resolve into sharp, distinct signals below the coalescence temperature (T_c) .

-

High-Temperature Analysis: Subsequently, increase the temperature above ambient. As the rate of exchange increases, separate signals from different conformers will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.

-

Data Analysis: The activation energy barrier (ΔG‡) for the conformational exchange can be calculated from the coalescence temperature using the Eyring equation. This provides a quantitative measure of the energy required for the piperazine ring to flip or the N-Boc bond to rotate.

Caption: Workflow for conformational analysis using variable temperature NMR.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous snapshot of the molecule's conformation in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[11]

The resulting crystal structure would be expected to confirm the chair conformation of the piperazine ring with equatorial substituents and provide precise geometric data for the entire molecule.

| Parameter | Expected Value Range | Significance |

| C-N-C bond angle (piperazine) | 109-112° | Confirms tetrahedral geometry |

| Piperazine Ring Torsion Angles | Alternating +/- 50-60° | Definitive evidence of chair form |

| N-C(O) Amide Bond Length | ~1.35 Å | Shorter than a typical C-N single bond, indicating double bond character |

| Aniline-CH₂-Piperazine Torsion | Variable | Defines overall molecular shape |

| Table 1: Hypothetical key structural parameters from X-ray diffraction analysis. |

Computational Modeling

Computational chemistry offers a powerful way to explore the conformational energy landscape, calculate the relative stabilities of different conformers, and model dynamic processes.[12] Density Functional Theory (DFT) methods provide a good balance of accuracy and computational cost for molecules of this size.[12][13]

-

Initial Structure: Build the 3D structure of the molecule in silico.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This will explore different ring puckers and rotations around single bonds.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G* or larger).[12]

-

Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set to obtain more accurate relative energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).

-

Transition State Search: To model the interconversion between conformers (e.g., the chair flip), perform a transition state search to locate the saddle point on the potential energy surface and calculate the activation energy barrier.

These calculations can corroborate experimental findings from DNMR and provide insights into conformations that may be present in solution but not observed in the solid-state crystal structure.

Conclusion

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a molecule of significant interest in medicinal chemistry. Its structure is defined by a thermodynamically stable chair conformation of the piperazine ring, with bulky substituents occupying equatorial positions to minimize steric hindrance. The presence of the Boc group introduces restricted rotation around the amide bond, leading to the potential for distinct rotamers. A comprehensive analysis using a combination of synthesis, advanced spectroscopic techniques like dynamic NMR, definitive structural methods like X-ray crystallography, and supportive computational modeling is essential for a complete understanding of its conformational behavior. These insights are critical for rationally designing and synthesizing novel derivatives with optimized biological activity and pharmaceutical properties.

References

-

Pires, M., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed. Available at: [Link]

-

Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. Available at: [Link]

-

Feldman, S. H., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

-

Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

-

Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

PubChem. 2-(1-Boc-piperazin-4-YL-methyl)-aniline. PubChem. Available at: [Link]

-

Lee, K.-H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ijapbc. Available at: [Link]

-

Chemsigma. 2-(4-Boc-piperazin-1-yl-methyl)aniline. Chemsigma. Available at: [Link]

-

Sharma, S., et al. (2016). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available at: [Link]

-

Akpa, O. M., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

-

ResearchGate. How to get pure nmr after deprotection of Boc by TFA? ResearchGate. Available at: [Link]

-

Chem-Impex. 4-(1-Boc-piperazin-4-yl-methyl)aniline. Chem-Impex. Available at: [Link]

-

Chemsrc. 2-(4-BOC-PIPERAZIN-1-YL-METHYL)ANILINE. Chemsrc. Available at: [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]

-

PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem. Available at: [Link]

-

ResearchGate. Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

-

Rullo, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. ResearchGate. Available at: [Link]

-

Czopek, A., et al. (2013). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. National Institutes of Health. Available at: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

-

PubChem. 2-(Piperidin-1-yl)aniline. PubChem. Available at: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

-

Abdullah, Z., & Ng, S. W. (2009). 4-Chloro-N-(pyrazin-2-yl)aniline. PMC. Available at: [Link]

-

National Institutes of Health. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available at: [Link]

-

MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. Available at: [Link]

-

ResearchGate. 2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives. Part 1. X-ray structural analysis. ResearchGate. Available at: [Link]

Sources

- 1. 2-(4-Boc-piperazin-1-yl-methyl)aniline [885278-02-4] | Chemsigma [chemsigma.com]

- 2. 2-(4-BOC-PIPERAZIN-1-YL-METHYL)ANILINE | CAS#:885278-02-4 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(1-Boc-piperazin-4-YL-methyl)-aniline | C16H25N3O2 | CID 53482113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Chloro-N-(pyrazin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in Organic Solvents: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is intrinsically linked to its physicochemical properties, among which solubility is paramount.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a key building block in modern medicinal chemistry. We will dissect the molecular structure to predict its solubility behavior, outline the theoretical underpinnings of solvency in organic media, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in the synthesis, purification, and development of pharmaceuticals involving this versatile intermediate.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates dictates the efficiency of synthesis, the ease of purification, and the ultimate bioavailability of the final drug product.[4][5] Poor solubility can lead to significant challenges, including low reaction yields, difficult formulations, and inadequate systemic drug concentrations for achieving the desired pharmacological effect.[1][3]

The compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS No. 885278-02-4) is a vital intermediate, frequently utilized in the synthesis of novel therapeutic agents.[6][7] Its structure, incorporating a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar piperazine core, and an aromatic aniline moiety, presents a unique and complex solubility profile. Understanding how this molecule interacts with various organic solvents is not merely an academic exercise; it is a fundamental requirement for optimizing process chemistry, developing robust analytical methods, and designing effective formulation strategies.

Chapter 1: Physicochemical Profile of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

A molecule's structure is the primary determinant of its solubility. A thorough analysis of its constituent parts allows for an educated prediction of its behavior in different solvent environments.

Key Structural Features:

-

Molecular Formula: C₁₆H₂₅N₃O₂[8]

-

Molecular Weight: 291.39 g/mol [6]

-

Aniline Moiety (-C₆H₄NH₂): The primary amine on the phenyl ring is a hydrogen bond donor and a weak base, contributing to polarity and potential solubility in protic solvents.

-

Piperazine Ring: This heterocyclic core contains two nitrogen atoms. One is tertiary and acts as a hydrogen bond acceptor, while the other is part of a carbamate. The piperazine structure imparts a degree of polarity.

-

Boc Protecting Group (-C(O)OC(CH₃)₃): The tert-butyloxycarbonyl group is large, nonpolar, and sterically hindering. It significantly increases the lipophilicity of the molecule, reducing its affinity for highly polar solvents, particularly water. It also prevents the adjacent piperazine nitrogen from acting as a hydrogen bond donor.

-

Methylene Bridge (-CH₂-): Connects the piperazine ring to the aniline moiety, providing rotational flexibility.

Predicted Solubility Behavior:

Based on this hybrid structure, we can hypothesize:

-

High solubility in moderately polar aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), which can interact with the polar functionalities without being hindered by the lipophilic Boc group.

-

Good solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are strong hydrogen bond acceptors.

-

Moderate to low solubility in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH). While the molecule has hydrogen bond acceptors, the large Boc group may disrupt the solvent's hydrogen-bonding network.

-

Very low solubility in nonpolar solvents like Hexane and Toluene, as the molecule's overall polarity is too high for effective solvation.

The logical relationship between the molecule's structure and its interaction with different solvent classes is visualized below.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. seppic.com [seppic.com]

- 5. jmpas.com [jmpas.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-(4-Boc-piperazin-1-yl-methyl)aniline [885278-02-4] | Chemsigma [chemsigma.com]

- 8. 2-(1-Boc-piperazin-4-YL-methyl)-aniline | C16H25N3O2 | CID 53482113 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS No: 885278-02-4).[1] As a key intermediate in medicinal chemistry and drug development, meticulous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causality behind spectral features, providing a robust framework for validation.

Molecular Structure and Analytical Rationale

The structural integrity of a synthetic intermediate like 2-(1-Boc-piperazin-4-YL-methyl)-aniline is the foundation of any subsequent drug discovery effort. Each functional group and structural motif—the aniline ring, the Boc-protected piperazine, and the methylene bridge—presents a unique spectroscopic signature. Our analytical approach is designed to systematically confirm the presence and connectivity of these components.

The diagram below illustrates the molecular structure with systematic numbering used for the assignment of NMR signals. This numbering is crucial for unambiguously correlating spectral data to specific atoms within the molecule.

Caption: Molecular structure of 2-(1-Boc-piperazin-4-YL-methyl)-aniline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are required for full characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for 2-(1-Boc-piperazin-4-YL-methyl)-aniline, typically recorded in a solvent like DMSO-d₆ or CDCl₃, are detailed below. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for revealing exchangeable protons like those in amines.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |

| Boc Group (-C(CH₃)₃) | ~1.40 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent due to free rotation, resulting in a strong singlet. Its upfield position is characteristic of saturated, shielded alkyl protons. |

| Piperazine (C3-H, C5-H) | ~2.45 | Triplet (t) | 4H | These four protons are adjacent to the un-substituted nitrogen (N4), leading to a relatively simple triplet. Their chemical environment is similar, often resulting in an overlapping signal. |

| Piperazine (C2-H, C6-H) | ~3.35 | Triplet (t) | 4H | These protons are adjacent to the Boc-protected nitrogen (N1). The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield compared to the C3/C5 protons.[2] |

| Methylene Bridge (C7-H) | ~3.60 | Singlet (s) | 2H | The methylene protons are adjacent to both the piperazine nitrogen and the aromatic ring. With no adjacent protons, they appear as a singlet. This signal is a key indicator of the successful linkage between the two main moieties. |

| Aniline (-NH₂) | ~4.90 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. This signal would disappear upon a D₂O shake, a classic validation technique. |

| Aniline (C6'-H) | ~6.60 | Doublet (d) | 1H | This proton is ortho to the electron-donating -NH₂ group and meta to the alkyl substituent, resulting in an upfield shift. |

| Aniline (C4'-H) | ~6.75 | Triplet (t) | 1H | This proton is para to the -NH₂ group and experiences shielding. |

| Aniline (C5'-H) | ~6.95 | Doublet (d) | 1H | The chemical shift is influenced by its position relative to the two substituents. |

| Aniline (C3'-H) | ~7.10 | Triplet (t) | 1H | This aromatic proton is the least shielded of the group, appearing furthest downfield. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

| Carbon Assignment | Predicted δ (ppm) | Rationale and Key Insights |

| Boc Group (-C(C H₃)₃) | ~28.5 | The methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |

| Piperazine (C3, C5) | ~53.0 | These carbons are adjacent to the N4 nitrogen. |

| Piperazine (C2, C6) | ~53.5 | These carbons are adjacent to the Boc-protected N1 nitrogen. The exact assignment relative to C3/C5 may require 2D NMR techniques like HSQC. |

| Methylene Bridge (C7) | ~62.0 | This carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| Boc Group (-C (CH₃)₃) | ~79.5 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |

| Aniline (C6') | ~115.5 | Aromatic carbon ortho to the strongly electron-donating -NH₂ group. |

| Aniline (C4') | ~118.0 | Aromatic carbon para to the -NH₂ group. |

| Aniline (C1') | ~124.0 | The substituted carbon (ipso-carbon) to which the methylene bridge is attached. Its signal is often of lower intensity. |

| Aniline (C5') | ~127.0 | Aromatic carbon meta to the -NH₂ group. |

| Aniline (C3') | ~128.5 | Aromatic carbon meta to the -NH₂ group. |

| Aniline (C2') | ~146.0 | The ipso-carbon attached to the -NH₂ group is significantly deshielded by the nitrogen atom.[3][4] |

| Boc Group (-C =O) | ~154.5 | The carbonyl carbon of the Boc protecting group is highly deshielded and appears in the characteristic range for carbamates. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key is to identify characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a definitive indicator of the -NH₂ group of the aniline moiety.[5][6] |

| 3050 - 3010 | C-H Stretch | Aromatic C-H | Confirms the presence of the aniline ring. |

| 2975 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | These signals correspond to the C-H bonds in the piperazine ring, methylene bridge, and Boc group. |

| ~1690 | C=O Stretch | Carbamate (-O-C=O) | A strong, sharp absorption band in this region is the most prominent signal and confirms the presence of the Boc protecting group.[7] |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | This bending vibration further supports the presence of the primary amine. |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | A series of sharp peaks in this "fingerprint" region confirms the aromatic backbone. |

| 1250 - 1160 | C-N Stretch | Amine/Carbamate | Signals corresponding to the various C-N bonds within the molecule. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive confirmation of its elemental composition.

-

Technique: Electrospray Ionization (ESI) is the preferred method for a molecule of this nature due to its polarity and thermal lability. It typically produces the protonated molecular ion [M+H]⁺.

-

Molecular Formula: C₁₆H₂₅N₃O₂[8]

-

Molecular Weight: 291.39 g/mol

-

Expected Ion Peak: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 292.20 . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

-

Key Fragmentation Pathways:

-

Loss of the Boc group: A very common fragmentation is the loss of the entire tert-butoxycarbonyl group (-100 amu) or isobutylene (-56 amu) from the parent ion, leading to significant fragments at m/z ≈ 192 or m/z ≈ 236.

-

Benzylic Cleavage: Cleavage of the bond between the methylene bridge (C7) and the aniline ring can occur, although cleavage at the piperazine side is also possible.

-

Experimental Protocols & Workflow

To ensure data is reproducible and of high quality, standardized experimental protocols must be followed.

General Workflow

The following diagram outlines the logical workflow for the complete spectroscopic characterization of the target compound.

Caption: Workflow for Spectroscopic Analysis.

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Scan: Perform a background scan of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

Summary and Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. The NMR spectra define the precise carbon-hydrogen framework and connectivity, the IR spectrum confirms the presence of all key functional groups, and the mass spectrum validates the molecular weight and elemental composition. This multi-faceted analytical approach ensures the identity and integrity of the compound, a critical checkpoint for its use in further research and development.

References

-

PubChem. 2-(1-Boc-piperazin-4-YL-methyl)-aniline. National Center for Biotechnology Information. Available from: [Link]

-

Chemsigma. 2-(4-Boc-piperazin-1-yl-methyl)aniline. Available from: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Kralj, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. Available from: [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]

-

ResearchGate. IR transmission spectrum of aniline. Available from: [Link]

-

ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Available from: [Link]

-

Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(13), 5964-5973. Available from: [Link]

Sources

- 1. 2-(4-Boc-piperazin-1-yl-methyl)aniline [885278-02-4] | Chemsigma [chemsigma.com]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(1-Boc-piperazin-4-YL-methyl)-aniline | C16H25N3O2 | CID 53482113 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Purity Analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS No. 885278-02-4) is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its structural integrity and purity are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. This guide provides an in-depth framework for the comprehensive purity analysis of this compound, tailored for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the regulatory landscape, delve into the probable synthetic impurities, and detail a multi-faceted analytical strategy employing orthogonal techniques to ensure a robust and reliable purity assessment.

The Criticality of Purity in Pharmaceutical Intermediates

The journey from a chemical intermediate to a patient-administered drug is governed by stringent quality standards. The purity of an intermediate like 2-(1-Boc-piperazin-4-YL-methyl)-aniline is not merely a quality metric; it is a foundational pillar of drug safety. Impurities, which can be organic, inorganic, or residual solvents, may arise from the manufacturing process or degradation.[3][4] These unintended compounds can be pharmacologically active, toxic, or even mutagenic, posing a direct risk to patient health.[4][5] Therefore, a rigorous analytical program to detect, identify, and quantify these impurities is not just a recommendation but a regulatory necessity.

Regulatory Imperative: The ICH Framework

Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established a clear framework for the control of impurities in new drug substances.[3][6] Adherence to these guidelines is mandatory for drug approval in major markets like the U.S., Europe, and Japan.[5][7]

Key ICH Guidelines for Impurity Control:

-

ICH Q3A(R2): Specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7]

-

ICH Q3C(R9): Manages residual solvents based on their toxicity.[4][7]

-

ICH Q3D(R2): Controls elemental impurities.[7]

-

ICH M7(R2): Addresses the assessment and control of DNA reactive (mutagenic) impurities to limit carcinogenic risk.[7]

Understanding these thresholds is crucial as they dictate the analytical strategy. For instance, an impurity exceeding the identification threshold (often 0.10% for a typical daily dose) must be structurally characterized.[5][6]

Unraveling Potential Impurities: A Mechanistic Approach

A robust purity analysis begins with a theoretical understanding of what impurities are likely to be present. This requires examining the synthetic route. While multiple pathways exist, a common approach involves the reductive amination of 2-aminobenzaldehyde with 1-Boc-piperazine.

Based on this pathway, we can anticipate several classes of impurities:

-

Starting Materials: Unreacted 1-Boc-piperazine and 2-aminobenzaldehyde are common process impurities.

-